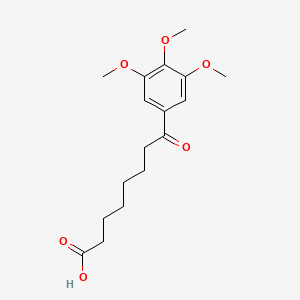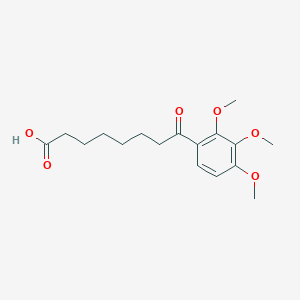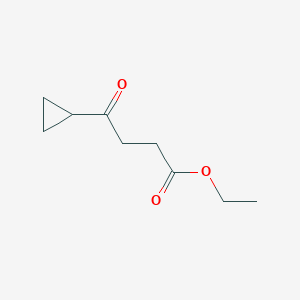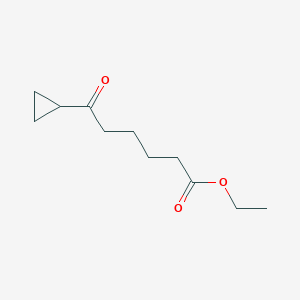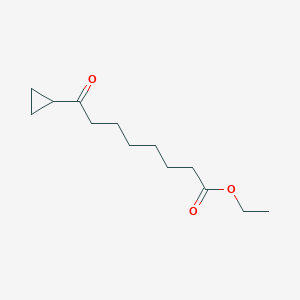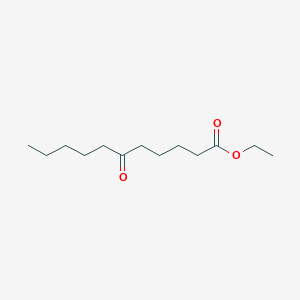
6-Bromo-4-chloro-1H-indazole
Übersicht
Beschreibung
6-Bromo-4-chloro-1H-indazole is a halogenated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrrole ring fused to a benzene ring, and the addition of halogens like bromine and chlorine can significantly alter their chemical and physical properties, as well as their biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some of the properties and reactivities of the compound .
Synthesis Analysis
The synthesis of halogenated indazoles typically involves the construction of the indazole core followed by halogenation. For example, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the preparation from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . Similarly, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one is synthesized from available chemicals, suggesting a multi-step synthesis involving halogenation at specific positions on the heterocyclic ring . These methods may be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions to introduce the bromo and chloro substituents at the desired positions on the indazole ring.
Molecular Structure Analysis
The molecular structure of halogenated indazoles is characterized by the presence of a nitrogen atom within the five-membered pyrrole ring, which is fused to a benzene ring. The addition of halogens to the indazole core influences the electronic distribution and can affect the molecule's reactivity. For instance, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione shows that the molecule crystallizes in the monoclinic space group with specific unit cell dimensions . Although the exact structure of this compound is not provided, it can be inferred that the presence of bromine and chlorine would lead to a dense, polarizable molecule with distinct electronic properties.
Chemical Reactions Analysis
Halogenated indazoles can participate in various chemical reactions, particularly in cross-coupling reactions to create more complex molecules. The paper discussing 4-bromomethyl-2-chlorooxazole describes palladium-catalyzed cross-coupling reactions, which are a cornerstone in the synthesis of substituted heterocycles . These reactions, such as Stille and Suzuki couplings, could potentially be applied to this compound to introduce additional functional groups at the halogenated positions, thereby expanding the compound's chemical diversity.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated indazoles are influenced by their molecular structure. The presence of halogens contributes to the compound's melting point, solubility, and stability. For example, the crystal packing of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one is stabilized by hydrogen bonds and π-stacking interactions . These interactions are crucial for the compound's solid-state properties and could also affect the solubility and melting point of this compound. Additionally, the electronic properties, such as the electrostatic surface potential, are affected by the halogen atoms and can be analyzed using computational methods like density functional theory .
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
6-Bromo-4-chloro-1H-indazole and its derivatives are used in various chemical transformations and synthetic processes. For example, Fujimura et al. (1984) reported a transformation of dihydro-benzotriazocinones into 1H-indazoles, demonstrating the reactivity of such compounds in ring transformation reactions (Fujimura et al., 1984). Welch et al. (1992) described a novel synthesis of 3-substituted indazole derivatives, showcasing the flexibility of indazole compounds in chemical synthesis (Welch et al., 1992).
Biological Evaluation and Pharmacological Potential
Indazole derivatives, including this compound, are evaluated for their biological activity and potential pharmacological applications. Yoo et al. (2018) synthesized indazole-4,7-dione derivatives as novel BRD4 inhibitors, highlighting the role of indazoles in targeting bromodomains for cancer treatment (Yoo et al., 2018). Köksal and Alım (2018) investigated the inhibitory effects of indazoles, including 6-Bromo-1H-indazole, on lactoperoxidase, an enzyme with antimicrobial properties (Köksal & Alım, 2018).
Molecular Structure and Crystallography
Research into the molecular structure and crystallography of this compound and related compounds provides insight into their physical and chemical properties. Hakmaoui et al. (2015) analyzed the crystal structure of a related compound, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, to understand its molecular conformation and interactions (Hakmaoui et al., 2015). Anuradha et al. (2014) studied the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, revealing detailsabout its molecular arrangement and bonding (Anuradha et al., 2014).
Chemical Reactivity and Derivative Formation
This compound serves as a key intermediate in the formation of various chemically significant derivatives. Slade et al. (2009) discussed the regioselective protection and subsequent amine coupling reactions of indazoles, including bromoindazoles, demonstrating their utility in creating novel derivatives (Slade et al., 2009). Kanishchev and Dolbier (2018) described the synthesis of 6-SF5-indazoles and an SF5-analog of gamendazole, illustrating the diverse synthetic applications of 6-bromo-indazole derivatives (Kanishchev & Dolbier, 2018).
Wirkmechanismus
Target of Action
6-Bromo-4-chloro-1H-indazole is a type of indazole derivative that has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . The compound has also been found to inhibit the proangiogenic cytokines associated with tumor development .
Mode of Action
The compound interacts with its targets by hindering their viability . This interaction results in the inhibition of the growth and proliferation of the cancer cells . The compound also inhibits the proangiogenic cytokines, which are proteins that stimulate the formation of new blood vessels . By inhibiting these cytokines, the compound can potentially slow down the growth of tumors .
Biochemical Pathways
It is known that the compound affects the pathways involved in cell growth and angiogenesis . The downstream effects of these pathways include the inhibition of cell proliferation and the reduction of new blood vessel formation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell viability and the reduction of proangiogenic cytokine activity . These effects can lead to the inhibition of tumor growth and the potential for anticancer activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under room temperature but may decompose under high temperature or light exposure . Additionally, the compound has good solubility in organic solvents , which can influence its distribution and absorption in the body
Biochemische Analyse
Biochemical Properties
6-Bromo-4-chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound has been shown to bind to specific receptors, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle . It also affects the expression of genes involved in apoptosis, leading to programmed cell death in malignant cells. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, depending on the nature of the interaction. For instance, this compound can inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also indicated that this compound can have long-lasting effects on tissue function and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can inhibit the growth of tumors without causing significant toxicity . At higher doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity increases significantly .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs and xenobiotics . This interaction can affect the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes . Once inside the cell, it can accumulate in certain compartments, depending on its affinity for different cellular structures . This localization can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with cytosolic enzymes and signaling molecules .
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPLQILACEGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646163 | |
| Record name | 6-Bromo-4-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885518-99-0 | |
| Record name | 6-Bromo-4-chloro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



